molecular formula C11H8ClNO B12880683 4-(1H-Pyrrol-1-yl)benzoyl chloride CAS No. 220769-82-4

4-(1H-Pyrrol-1-yl)benzoyl chloride

Cat. No.: B12880683
CAS No.: 220769-82-4
M. Wt: 205.64 g/mol
InChI Key: UDJKUSHVCQXOCH-UHFFFAOYSA-N
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Description

4-(1H-Pyrrol-1-yl)benzoyl chloride is an organic compound with the molecular formula C11H8ClNO. It is a derivative of benzoic acid where the carboxyl group is replaced by a benzoyl chloride group, and a pyrrole ring is attached to the benzene ring. This compound is used as a building block in organic synthesis and has applications in various fields including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Pyrrol-1-yl)benzoyl chloride typically involves the reaction of 4-(1H-Pyrrol-1-yl)benzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the benzoic acid derivative is converted to the corresponding benzoyl chloride . The general reaction scheme is as follows:

4-(1H-Pyrrol-1-yl)benzoic acid+SOCl24-(1H-Pyrrol-1-yl)benzoyl chloride+SO2+HCl\text{4-(1H-Pyrrol-1-yl)benzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-(1H-Pyrrol-1-yl)benzoic acid+SOCl2​→4-(1H-Pyrrol-1-yl)benzoyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of thionyl chloride in large quantities requires proper handling and safety measures due to its corrosive nature .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Pyrrol-1-yl)benzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

    Alcohols: Formed from the reduction of the benzoyl chloride group.

    Pyrrole-2,5-diones: Formed from the oxidation of the pyrrole ring.

Mechanism of Action

The mechanism of action of 4-(1H-Pyrrol-1-yl)benzoyl chloride depends on the specific application and the target molecule. The pyrrole ring can participate in π-π interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a reactive benzoyl chloride group and a pyrrole ring. This combination allows for versatile reactivity and the ability to form a wide range of derivatives with diverse applications .

Properties

IUPAC Name

4-pyrrol-1-ylbenzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO/c12-11(14)9-3-5-10(6-4-9)13-7-1-2-8-13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJKUSHVCQXOCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610696
Record name 4-(1H-Pyrrol-1-yl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220769-82-4
Record name 4-(1H-Pyrrol-1-yl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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